3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
Overview
Description
3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (DCMQ) is a novel heterocyclic compound that has been studied in recent years for its potential biological activity. It has been found to possess anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). DCMQ has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and inflammatory diseases.
Scientific Research Applications
Analgesic Activity
- Quinazolinone rings, including compounds similar to 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have been reported to possess significant analgesic activity. For instance, compounds synthesized with quinazolinone structure showed notable analgesic effects in in vitro studies, demonstrating their potential for pain relief applications (Osarumwense Peter Osarodion, 2023).
Anti-inflammatory and Anticonvulsant Properties
- Certain derivatives of quinazolinones, including 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have been found to exhibit anti-inflammatory and anticonvulsant properties. For example, specific quinazolinone derivatives showed promising anti-inflammatory activity and were considered safer for the stomach compared to traditional anti-inflammatory drugs (E. Manivannan & S. Chaturvedi, 2011). Moreover, some derivatives demonstrated significant anticonvulsant effects in studies, highlighting their potential in treating convulsions (A. R. el-Naser Ossman & S. El‐Sayed Barakat, 1994).
Antioxidant and Hypolipidemic Activities
- Research has shown that 2-substituted quinazolin-4(3H)-ones, which are structurally related to the compound , have significant antioxidant properties. These findings are crucial for understanding the role of quinazolinone derivatives in combating oxidative stress (Janez Mravljak et al., 2021). Additionally, some quinazolinones have been identified to possess hypolipidemic activities, potentially useful in managing cholesterol and triglyceride levels (Y. Kurogi et al., 1996).
Synthesis Methods and Applications
- Novel methods for synthesizing quinazolinone derivatives, including3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have been developed to enhance their biological activities and applications. These methods include one-pot synthesis techniques and regioselective reactions, offering efficient and versatile pathways for creating these compounds (M. Dadgar & N. Kalkhorani, 2015), (N. Kut et al., 2020).
Antimicrobial and Anticoccidial Activities
- Quinazolinone derivatives, related to 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have shown significant antimicrobial and anticoccidial activities. This includes efficacy against various bacterial and fungal strains, as well as potential as anticoccidial agents, which is essential in the field of veterinary medicine and infectious disease control (C. Ye et al., 2010), (V. Gupta et al., 2008).
properties
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEVWTYMOYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396940 | |
Record name | Mdivi-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone | |
CAS RN |
338967-87-6 | |
Record name | Mdivi-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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